molecular formula C14H21FN4O2 B15355261 tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate

tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate

Cat. No.: B15355261
M. Wt: 296.34 g/mol
InChI Key: YSJDXLCGEJXXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a tert-butyl group attached to a piperidine ring, which is further substituted with a fluoropyrimidinyl group.

Properties

Molecular Formula

C14H21FN4O2

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)11-8-16-12(15)17-9-11/h8-10H,4-7H2,1-3H3,(H,18,20)

InChI Key

YSJDXLCGEJXXGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(N=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate typically involves the following steps:

  • Piperidine Derivative Synthesis: : The piperidine ring is synthesized or obtained from commercially available sources.

  • Fluorination: : The piperidine derivative undergoes fluorination to introduce the fluoropyrimidinyl group at the appropriate position.

  • Carbamate Formation: : The fluorinated piperidine is then reacted with tert-butyl carbamate under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds such as aldehydes and ketones.

  • Reduction: : Formation of reduced derivatives with different functional groups.

  • Substitution: : Formation of substituted piperidine derivatives with various nucleophiles.

Scientific Research Applications

Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate: can be compared with other similar compounds, such as:

  • Tert-butyl N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methylcarbamate

  • Tert-butyl N-{[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl}carbamate

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.